molecular formula C22H31Cl2FN2O4 B2515566 1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(2-(3-methoxyphenoxy)ethoxy)propan-2-ol dihydrochloride CAS No. 1327645-66-8

1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(2-(3-methoxyphenoxy)ethoxy)propan-2-ol dihydrochloride

Cat. No.: B2515566
CAS No.: 1327645-66-8
M. Wt: 477.4
InChI Key: HEIXFVYKELUBOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(2-(3-methoxyphenoxy)ethoxy)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C22H31Cl2FN2O4 and its molecular weight is 477.4. The purity is usually 95%.
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Scientific Research Applications

Scale-Up Synthesis and Dopamine Uptake Inhibition

One research focus involves the scale-up synthesis of dopamine uptake inhibitors like GBR-12909, aiming to develop robust processes for preparing such compounds in kilogram quantities. The objective includes eliminating chromatographic purifications, minimizing environmentally unacceptable reagents, and improving overall yield through a three-step convergent process. These advancements are crucial for the pharmaceutical industry's production efficiency and environmental impact (Ironside et al., 2002).

Antidepressant Properties and Dual Action

Another significant application is in the development of new antidepressant drugs with dual activity at serotonin receptors and the serotonin transporter. Compounds synthesized for this purpose show high nanomolar affinity for both activities, indicating potential as potent antidepressants with a novel mechanism of action. Such research contributes to the ongoing search for more effective and targeted antidepressant therapies (Martínez et al., 2001).

Synthesis of Radiolabeled Compounds for Neurological Research

The preparation of fluorine-18 labeled GBR 12909, a high-affinity inhibitor of dopamine reuptake, illustrates the application of these compounds in neurological research. Such radiolabeled compounds are used in positron emission tomography (PET) imaging to study neurotransmitter systems, providing insights into the functioning of the brain and the mechanisms of neurological disorders (Haka & Kilbourn, 1990).

Serotonin-Selective Reuptake Inhibitors (SSRIs)

Research into SSRIs is aimed at developing compounds with potentially improved adverse reaction profiles. This involves synthesizing and evaluating new compounds modeled after potent antidepressants like fluoxetine. The goal is to address common side effects of SSRIs, such as sexual dysfunction, by combining fluoxetine congeners with functionalized piperazines (Dorsey et al., 2004).

Properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-3-[2-(3-methoxyphenoxy)ethoxy]propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN2O4.2ClH/c1-27-21-3-2-4-22(15-21)29-14-13-28-17-20(26)16-24-9-11-25(12-10-24)19-7-5-18(23)6-8-19;;/h2-8,15,20,26H,9-14,16-17H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIXFVYKELUBOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCOCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31Cl2FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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